10-Iodo-10h-phenoxarsinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Iodo-10h-phenoxarsinine is an organoarsenic compound characterized by the presence of an iodine atom attached to a phenoxarsine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Iodo-10h-phenoxarsinine typically involves the reaction of 10,10’-bis(phenoxarsine) oxide with hydroiodic acid (HI). The reaction proceeds as follows:
Starting Material: 10,10’-bis(phenoxarsine) oxide.
Reagent: Hydroiodic acid (HI).
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
10-Iodo-10h-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted phenoxarsine derivatives .
Wissenschaftliche Forschungsanwendungen
10-Iodo-10h-phenoxarsinine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 10-Iodo-10h-phenoxarsinine involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with biological molecules, affecting their function and activity. This interaction can disrupt cellular processes and pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Phenyl-10h-phenoxarsine: Similar in structure but lacks the iodine atom.
10,10’-Bis(phenoxarsine) oxide: The precursor used in the synthesis of 10-Iodo-10h-phenoxarsinine.
10,10’-Bis(phenoxarsine) selenide: Formed by treating this compound with hydrogen selenide (H₂Se).
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where iodine’s reactivity is advantageous .
Eigenschaften
CAS-Nummer |
4227-32-1 |
---|---|
Molekularformel |
C12H8AsIO |
Molekulargewicht |
370.02 g/mol |
IUPAC-Name |
10-iodophenoxarsinine |
InChI |
InChI=1S/C12H8AsIO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |
InChI-Schlüssel |
VVVJRIDLCFKHBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.